Introduction: The 1,4-Oxazepane Scaffold and the Influence of Trifluoromethylation
Introduction: The 1,4-Oxazepane Scaffold and the Influence of Trifluoromethylation
An In-Depth Technical Guide to 7-(Trifluoromethyl)-1,4-oxazepane: Properties, Synthesis, and Medicinal Chemistry Applications
A Note to the Researcher: The compound 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, as specified in the topic, is not described in readily accessible scientific literature or commercial databases. This suggests it may be a novel chemical entity. Therefore, this guide has been developed to focus on the closely related and documented compound, 7-(Trifluoromethyl)-1,4-oxazepane . This guide provides a comprehensive overview of its core properties, a plausible synthetic approach, and its potential applications in drug discovery, leveraging data from its hydrochloride salt and the broader class of 1,4-oxazepane derivatives.
The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of substituents, making it an attractive framework for designing ligands that can interact with complex biological targets.[2] Compounds incorporating the 1,4-oxazepane motif have shown a range of biological activities, including potential as dopamine D4 receptor ligands and anticonvulsant agents.[1][3]
The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern drug design.[4][5] This is due to the unique properties of the CF₃ group, including its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[6] By replacing a metabolically susceptible group (like a methyl group) with a CF₃ group, medicinal chemists can often enhance a drug candidate's half-life, bioavailability, and overall pharmacokinetic profile.[4]
This guide explores the synthesis, properties, and potential of 7-(Trifluoromethyl)-1,4-oxazepane, a molecule that combines the structural advantages of the 1,4-oxazepane scaffold with the pharmacokinetic benefits of trifluoromethylation.
Physicochemical and Basic Properties
While extensive experimental data for 7-(Trifluoromethyl)-1,4-oxazepane is limited, we can infer its core properties from available data on its hydrochloride salt and computational predictions. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Rationale and Commentary |
| Molecular Formula | C₆H₁₀F₃NO | C₆H₁₁ClF₃NO | Calculated from the structure. |
| Molecular Weight | 169.15 g/mol | 205.61 g/mol | The HCl salt is the commercially available form.[8] |
| CAS Number | Not assigned | 2095409-35-9 | Identifies the specific hydrochloride salt substance.[8] |
| Predicted XlogP | 1.0 | - | This value suggests moderate lipophilicity, suitable for drug candidates.[9] The trifluoromethyl group increases lipophilicity compared to a non-substituted analog. |
| Predicted pKa | ~7.5 - 8.5 | - | Estimated based on typical secondary amines within heterocyclic systems. The electron-withdrawing CF₃ group may slightly reduce the basicity of the nitrogen atom. |
| Aqueous Solubility | Low to Moderate | High | The free base is expected to have limited water solubility due to its lipophilic CF₃ group. The hydrochloride salt form is expected to be highly soluble in water. |
| Physical Form | - | Solid | The hydrochloride salt is supplied as a solid.[8] |
Synthesis and Characterization
A definitive, published synthesis for 7-(Trifluoromethyl)-1,4-oxazepane is not available. However, based on established methodologies for constructing 1,4-oxazepane rings, a plausible synthetic route can be proposed. A common strategy involves the intramolecular cyclization of an N-substituted amino alcohol.[2]
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 2-aminoethanol. The key steps involve N-protection, reaction with a trifluoromethyl-containing electrophile, deprotection, and subsequent intramolecular cyclization.
Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-1,4-oxazepane.
Experimental Protocol (Hypothetical)
Objective: To synthesize 7-(Trifluoromethyl)-1,4-oxazepane via a multi-step sequence.
Step 1: N-protection of 2-aminoethanol
-
Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-2-aminoethanol.
Causality: The Boc protecting group is used to prevent the amine from acting as a nucleophile in the subsequent step, ensuring the hydroxyl group reacts as intended.
Step 2: Alkylation with a Trifluoromethyl Electrophile
-
Suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a solution of N-Boc-2-aminoethanol (1.0 eq) in THF dropwise at 0 °C.
-
Stir for 30 minutes at 0 °C, then add 3,3,3-trifluoro-1,2-epoxypropane (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic layer, and concentrate under reduced pressure. Purify the resulting intermediate.
Causality: The alkoxide formed by deprotonation of the alcohol is a potent nucleophile that opens the trifluoromethyl-substituted epoxide ring, forming the carbon backbone of the target molecule.
Step 3: Deprotection of the Amine
-
Dissolve the purified intermediate from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Remove the solvent and excess acid under reduced pressure to yield the crude amino alcohol salt.
Causality: Strong acid cleaves the Boc protecting group, revealing the secondary amine necessary for the final cyclization step.
Step 4: Intramolecular Cyclization
-
Dissolve the crude amino alcohol from Step 3 in a suitable solvent like THF.
-
Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, to facilitate intramolecular ring closure via Williamson ether synthesis.
-
Alternatively, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) could be employed to promote cyclization.
-
Heat the reaction as necessary and monitor by TLC or LC-MS.
-
After completion, perform an appropriate workup and purify the final product, 7-(Trifluoromethyl)-1,4-oxazepane, by column chromatography or distillation.
Causality: This final step forms the seven-membered ring. The choice of conditions (base-mediated vs. Mitsunobu) depends on the specific reactivity of the deprotected intermediate.
Characterization
The identity and purity of the synthesized 7-(Trifluoromethyl)-1,4-oxazepane would be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic signals for the methylene protons of the oxazepane ring and a multiplet for the proton at the C7 position adjacent to the CF₃ group.
-
¹³C NMR: The carbon atom of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
Applications in Medicinal Chemistry
The combination of the 1,4-oxazepane scaffold and a trifluoromethyl group makes 7-(Trifluoromethyl)-1,4-oxazepane an intriguing starting point for drug discovery programs.
Potential Therapeutic Areas
-
Central Nervous System (CNS) Disorders: The 1,4-oxazepane core has been explored for its activity on CNS targets like dopamine receptors.[3] The increased lipophilicity from the CF₃ group could enhance blood-brain barrier permeability, making it a candidate for developing novel antipsychotic, anxiolytic, or antidepressant agents.
-
Metabolic Diseases: The CF₃ group's ability to block metabolic pathways could be leveraged to design long-acting drugs.
-
Infectious Diseases: The unique stereoelectronic properties of the molecule could be exploited to design inhibitors of novel enzymes in bacteria or viruses.[7]
Drug Design Workflow
7-(Trifluoromethyl)-1,4-oxazepane can serve as a versatile building block for creating a library of compounds for high-throughput screening. The secondary amine provides a convenient handle for further functionalization.
Caption: Conceptual drug design workflow using the target scaffold.
Key Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Given the central role of the CF₃ group in enhancing metabolic stability, a crucial first experimental step is to quantify this property.
Objective: To determine the metabolic stability of 7-(Trifluoromethyl)-1,4-oxazepane in the presence of liver microsomes.
Materials:
-
7-(Trifluoromethyl)-1,4-oxazepane (test compound)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO or acetonitrile. Prepare working solutions by diluting the stock in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Self-Validation: The inclusion of a positive control (a rapidly metabolized compound) ensures that the microsomal enzymes are active. A negative control (incubation without NADPH) confirms that any observed degradation is enzyme-dependent.
Safety and Handling
As 7-(Trifluoromethyl)-1,4-oxazepane is a novel or sparsely documented compound, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be protected from moisture.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
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Králová, P., Lemrováb, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
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PubMed. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubChem. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride. [Link]
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ChemScene. (n.d.). 7-Fluoro-2-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][10]oxazepine.
- Sigma-Aldrich. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride | 2095409-35-9.
- RSC Publishing. (n.d.). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
- PMC. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
- PubChem. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
- ResearchGate. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
- European Journal of Modern Medicine and Practice. (2024).
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